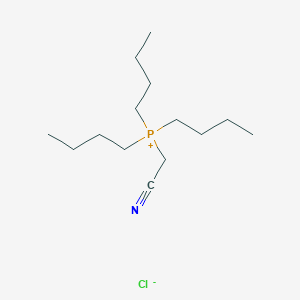
Tributyl(cyanomethyl)phosphonium Chloride
Übersicht
Beschreibung
- Tributyl(cyanomethyl)phosphonium chloride (CMBP) is a chemical compound with the CAS Number 82358-61-0 .
- Its molecular formula is C14H29ClNP , and its molecular weight is 277.82 g/mol .
- CMBP appears as a white to almost white powder or crystals .
- It is soluble in methanol .
- The compound is used in various chemical reactions, including the Mitsunobu reaction .
Synthesis Analysis
- CMBP can be synthesized in two steps starting from chloroacetonitrile .
- The first step involves the reaction of tributylphosphine with chloroacetonitrile in nitromethane to afford phosphonium salts 4.
- The second step involves the reaction of these salts with cyanide ion to form CMBP.
Molecular Structure Analysis
- The molecular structure of CMBP consists of a tributylphosphonium cation with a cyanomethyl group attached.
- The cyanomethyl group is a strong electrophile due to the presence of the cyano (CN) group.
Chemical Reactions Analysis
- CMBP is a Mitsunobu-type reagent that promotes the alkylation of various nucleophiles (HA) with alcohols (ROH) to give RA.
- It overcomes the limitation of pKa in the traditional Mitsunobu reaction.
- CMBP can also be utilized for the synthesis of primary amines via Mitsunobu alkylation of sulfonamides.
Physical And Chemical Properties Analysis
- Melting point : 97.0 to 101.0 °C.
- Solubility : Soluble in methanol.
- Toxicity : H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).
- Safety precautions : Handle with care; avoid inhalation, skin contact, and eye contact.
Wissenschaftliche Forschungsanwendungen
Tributyl(cyanomethyl)phosphonium Chloride is a chemical compound with the molecular formula C14H29ClNP and a molecular weight of 277.82 . It appears as a white to almost white powder or crystal . It’s soluble in methanol and has a melting point between 97.0 to 101.0 °C .
In terms of safety, it’s toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .
-
Electrochemical Systems
- PILs, particularly phosphonium room temperature ionic liquids (PRTILs), have unique applications in electrochemical systems due to their chemical and thermal stabilities, relatively low viscosities, and high conductivities .
- They are excellent electrolysis solutions because of their wide electrochemical window .
- PRTILs have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
-
Electrochemical Devices
-
Separation Processes
-
Polymerization Reaction
-
Condensation Reactions
-
Wittig Reactions
- This compound can also be used in Wittig reactions . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones . It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (also known as a Wittig reagent) to give an alkene and triphenylphosphine oxide .
-
Synthesis of Phosphonium-Iodonium Ylides
-
Preparation of α,β-Unsaturated Esters, Amides, and Nitriles
Zukünftige Richtungen
- CMBP has potential applications in organic synthesis, especially in reactions involving alkylation and amine synthesis .
- Further research could explore its use in more complex reactions and its compatibility with other functional groups.
I hope this analysis provides a comprehensive overview of Tributyl(cyanomethyl)phosphonium Chloride. If you need further details or have any specific questions, feel free to ask! 😊
Eigenschaften
IUPAC Name |
tributyl(cyanomethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWNYYARSRCKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469166 | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(cyanomethyl)phosphonium Chloride | |
CAS RN |
82358-61-0 | |
| Record name | 82358-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyanomethyl)tributylphosphonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethyltri-n-butylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)











